Cas no 6871-44-9 (Echitamine)

Echitamine structure
Productnaam:Echitamine
Echitamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indolium,4-ethylidene-2,3,4,5,7,8-hexahydro-1-hydroxy-14-(hydroxymethyl)-14-(methoxycarbonyl)-6-methyl-,(1S,3S,4E,8aS,13aR,14R)-
- 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indolium,4-ethylidene-2,3,4,5,7,8-hexahydr...
- 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indolium,4-ethylidene-2,3,4,5,7,8-hexahydro-1-hydroxy-14-(hydroxymethyl)-
- ECHETAMINE BASE
- Echitamine
- NS00045718
- Methyl 13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.0
- 6871-44-9
- Q27106467
- C09152
- CHEBI:4751
- Methyl (1S,9R,10S,12S,13E,15S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate
- [ "" ]
- AKOS040761653
- Ditaine
- AFJPGVUCVDCFPM-MLIPYVIESA-N
- DTXSID801318327
- Methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate
-
- Inchi: 1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1
- InChI-sleutel: AFJPGVUCVDCFPM-UHFFFAOYSA-N
- LACHT: O([H])C1([H])C([H])([H])C2([H])C(=C([H])C([H])([H])[H])C([H])([H])[N+]3(C([H])([H])[H])C([H])([H])C([H])([H])C4(C5=C([H])C([H])=C([H])C([H])=C5N([H])C341)C2(C(=O)OC([H])([H])[H])C([H])([H])O[H]
Berekende eigenschappen
- Exacte massa: 385.21300
- Monoisotopische massa: 385.21273241g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 3
- Complexiteit: 740
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 78.8
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2125 (rough estimate)
- Smeltpunt: 206°C
- Kookpunt: 524.62°C (rough estimate)
- Brekindex: 1.6300 (estimate)
- PSA: 78.79000
- LogboekP: 1.48570
Echitamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E39750-5mg |
ECHETAMINE BASE |
6871-44-9 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3917-1 mg |
Echitamine |
6871-44-9 | 1mg |
¥2675.00 | 2022-02-28 | ||
TargetMol Chemicals | TN3917-1 mL * 10 mM (in DMSO) |
Echitamine |
6871-44-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AH18698-50mg |
Echitamine |
6871-44-9 | 95% | 50mg |
$574.00 | 2024-04-19 | |
A2B Chem LLC | AH18698-20mg |
Echitamine |
6871-44-9 | 95% | 20mg |
$403.00 | 2024-04-19 | |
A2B Chem LLC | AH18698-500mg |
Echitamine |
6871-44-9 | 95% | 500mg |
$1869.00 | 2024-04-19 | |
TargetMol Chemicals | TN3917-5 mg |
Echitamine |
6871-44-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AH18698-5mg |
Echitamine |
6871-44-9 | 95% | 5mg |
$284.00 | 2024-04-19 | |
TargetMol Chemicals | TN3917-5mg |
Echitamine |
6871-44-9 | 5mg |
¥ 4040 | 2024-07-20 | ||
A2B Chem LLC | AH18698-100mg |
Echitamine |
6871-44-9 | 95% | 100mg |
$787.00 | 2024-04-19 |
Echitamine Gerelateerde literatuur
-
1. Book reviews
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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